METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
Methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a brominated and chlorinated benzamide moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of 5-bromo-2-chlorobenzoic acid: This can be achieved through the bromination of 2-chlorobenzoic acid under controlled conditions.
Amidation: The 5-bromo-2-chlorobenzoic acid is then converted to its corresponding amide by reacting with an appropriate amine.
Thiazole Ring Formation: The amide is then subjected to cyclization reactions to form the thiazole ring.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for better control and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the ester and amide functionalities.
Substitution: The bromine and chlorine atoms on the benzene ring are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bromine and chlorine atoms may enhance binding affinity through halogen bonding, while the thiazole ring can participate in π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Shares the brominated and chlorinated benzene ring but lacks the thiazole and amide functionalities.
Methyl 5-bromo-2-chlorobenzamide: Similar structure but without the thiazole ring and ester group.
Uniqueness
Methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, brominated and chlorinated benzamide, and a methyl ester group. This unique structure provides distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O3S/c1-6-10(12(19)20-2)21-13(16-6)17-11(18)8-5-7(14)3-4-9(8)15/h3-5H,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWXCWDYTJWFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.